
2-(Benzylamino)-2-methylpropan-1-ol
概要
説明
“2-(Benzylamino)-2-methylpropan-1-ol” is an organic compound with the molecular formula C11H17NO . It consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) and a hydroxyl group (OH) on a 2-methylpropan-1-ol backbone .
Synthesis Analysis
The synthesis of compounds similar to “2-(Benzylamino)-2-methylpropan-1-ol” often involves reactions such as N-alkylation of amines with alcohols , Cu(I)-catalyzed C-N coupling of aliphatic halides with amines and amides , and N-monoalkylation of amides with alcohols via hydrogen transfer .Molecular Structure Analysis
The molecular structure of “2-(Benzylamino)-2-methylpropan-1-ol” includes a benzyl group (C6H5CH2), an amine functional group (NH2), and a hydroxyl group (OH) on a 2-methylpropan-1-ol backbone . The average mass of the molecule is 179.259 Da, and the monoisotopic mass is 179.131012 Da .Chemical Reactions Analysis
Benzylamines, which are structurally similar to “2-(Benzylamino)-2-methylpropan-1-ol”, can undergo a variety of chemical reactions. These include reactions with bases like LDA, NEt3, and Py; nucleophiles like RLi, RMgX, and RCuLi; and electrophiles like RCOCl, RCHO, and CH3I . They can also undergo reduction and oxidation reactions .科学的研究の応用
Alzheimer’s Disease Research
2-(Benzylamino)-2-methylpropan-1-ol has been studied for its potential role in Alzheimer’s disease treatment. Researchers have designed derivatives of this compound by modifying cholinesterase inhibitors toward β-secretase inhibition . These derivatives have shown promise in inhibiting key enzymes involved in Alzheimer’s disease, such as acetylcholinesterase and β-secretase, which are crucial for the development of disease-modifying therapies .
Cardiovascular Disease Treatment
In the context of cardiovascular diseases, this compound has been explored for its ability to inhibit Cholesteryl Ester Transfer Protein (CETP) . CETP inhibitors are significant because they can potentially lower low-density lipoprotein (LDL) cholesterol levels and increase high-density lipoprotein (HDL) cholesterol levels, thus reducing the risk of atherosclerosis .
Tyrosinase Inhibition and Anti-Melanogenic Effects
Derivatives of 2-(Benzylamino)-2-methylpropan-1-ol have been synthesized as tyrosinase inhibitors, which are important for their anti-melanogenic effects . These compounds could be used in the treatment of hyperpigmentation-related diseases due to their ability to inhibit melanin production .
Pharmacophore Modeling in Drug Discovery
Pharmacophore modeling is a crucial step in drug discovery, and compounds like 2-(Benzylamino)-2-methylpropan-1-ol serve as key elements in constructing pharmacophore models. These models help in identifying the essential features required for the biological activity of a drug .
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are vital for understanding the relationship between the chemical structure and biological activity of a compound. 2-(Benzylamino)-2-methylpropan-1-ol derivatives have been used in QSAR studies to predict the activity of new compounds and optimize their structures for better efficacy .
Antimicrobial Activity
Some derivatives of 2-(Benzylamino)-2-methylpropan-1-ol have been synthesized and tested for their antimicrobial activity. These studies are important for the development of new antibiotics and understanding the mechanism of action against various bacterial strains .
Safety and Hazards
While specific safety and hazard information for “2-(Benzylamino)-2-methylpropan-1-ol” is not available, benzylamine, a related compound, is known to be combustible and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or in contact with skin .
作用機序
Target of Action
A compound with a similar structure, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), has been identified as a senescence inducer and is widely used as a wnt agonist . The target molecules of AMBMP are yet to be clarified .
Mode of Action
Benzylamines, a class of compounds to which this molecule belongs, are known to undergo reactions such as n-alkylation with alcohols utilizing the borrowing hydrogen methodology . This suggests that 2-(Benzylamino)-2-methylpropan-1-ol might interact with its targets through similar chemical reactions.
Biochemical Pathways
Benzylamines can participate in various biochemical reactions, including oxidation and reduction . These reactions could potentially affect various biochemical pathways in the cell.
Result of Action
Given its structural similarity to ambmp, it might induce cellular senescence
特性
IUPAC Name |
2-(benzylamino)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDHEIXSIHNMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359410 | |
| Record name | 2-(Benzylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10250-27-8 | |
| Record name | 2-(Benzylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzylamino)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

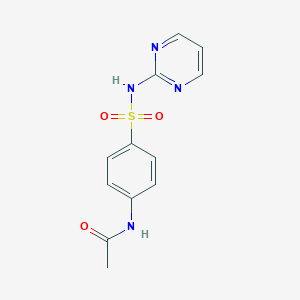
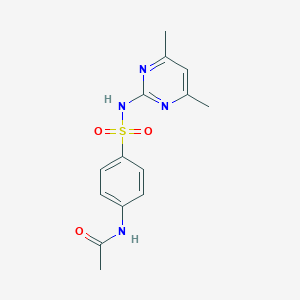
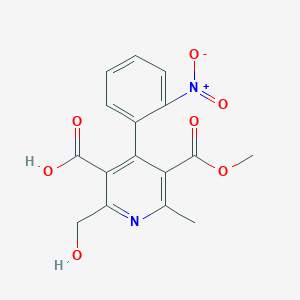
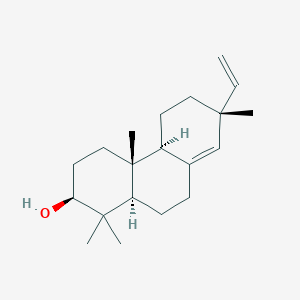
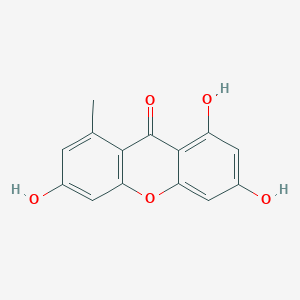
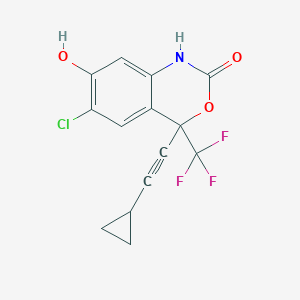
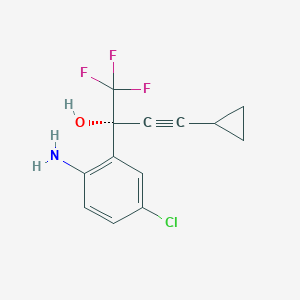




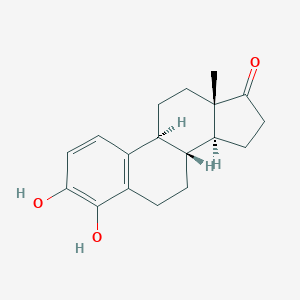

![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)